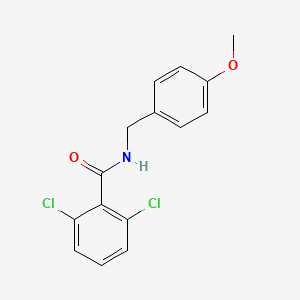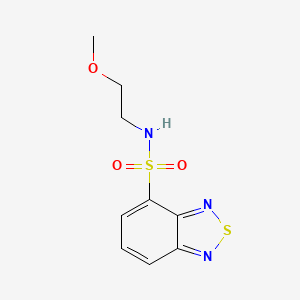![molecular formula C16H24N2O3 B6030157 4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-1-piperazinecarbaldehyde](/img/structure/B6030157.png)
4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-1-piperazinecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-1-piperazinecarbaldehyde is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as DMPEP, and it belongs to the class of piperazine derivatives. The following paper will focus on the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMPEP.
科学的研究の応用
DMPEP has been studied for its potential pharmacological properties, particularly as a potential therapeutic agent for neurological disorders. Some studies have suggested that DMPEP may have antidepressant, anxiolytic, and cognitive-enhancing effects. Additionally, DMPEP has been investigated for its potential as a treatment for drug addiction and withdrawal symptoms.
作用機序
The exact mechanism of action of DMPEP is not well understood, but it is thought to modulate the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. DMPEP may also have an effect on the glutamatergic system, which is involved in learning and memory processes.
Biochemical and Physiological Effects
Studies have shown that DMPEP can increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. Additionally, DMPEP has been shown to have anxiolytic and antidepressant effects in animal models. DMPEP may also improve cognitive function and memory in certain situations.
実験室実験の利点と制限
One advantage of using DMPEP in lab experiments is that it is relatively easy to synthesize, making it accessible to researchers. Additionally, DMPEP has been shown to have a relatively low toxicity profile, which makes it a potentially safer alternative to other compounds. However, one limitation of using DMPEP in lab experiments is that its mechanism of action is not well understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
There are several potential future directions for research on DMPEP. One area of interest is its potential as a treatment for drug addiction and withdrawal symptoms. Additionally, DMPEP may have applications in the treatment of neurological disorders, such as depression and anxiety. Future research could also focus on elucidating the exact mechanism of action of DMPEP, which could lead to the development of more targeted therapies. Finally, DMPEP could be used as a tool for studying the role of neurotransmitters in the brain and their effects on behavior and cognition.
Conclusion
In conclusion, DMPEP is a piperazine derivative that has gained attention in scientific research due to its potential pharmacological properties. The synthesis method of DMPEP involves the reaction of 3,4-dimethoxybenzyl cyanide with isopropylmagnesium chloride, followed by the reaction with piperazine-1-carboxaldehyde. DMPEP has been studied for its potential therapeutic effects in neurological disorders, such as depression and anxiety. While its mechanism of action is not well understood, DMPEP has been shown to modulate the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. Future research could focus on its potential as a treatment for drug addiction, elucidating its mechanism of action, and using it as a tool for studying the role of neurotransmitters in the brain.
合成法
The synthesis of DMPEP involves the reaction of 3,4-dimethoxybenzyl cyanide with isopropylmagnesium chloride, followed by the reaction with piperazine-1-carboxaldehyde. This reaction yields DMPEP as a white crystalline solid.
特性
IUPAC Name |
4-[1-(3,4-dimethoxyphenyl)propan-2-yl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-13(18-8-6-17(12-19)7-9-18)10-14-4-5-15(20-2)16(11-14)21-3/h4-5,11-13H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLYWYRZRCTNCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)N2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(5-chloro-2-methylphenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6030083.png)
![4-[(1,3-benzodioxol-4-ylmethyl)amino]-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6030091.png)

![N-({1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B6030103.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6030108.png)
![N~2~-benzyl-N~1~-(2,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6030111.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1-methylcyclopropyl)propanamide](/img/structure/B6030122.png)
![dimethyl 3,3'-[methylenebis(4,1-phenylenesulfonyl)]dipropanoate](/img/structure/B6030129.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B6030146.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B6030150.png)
![2-[(2-oxo-2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6030153.png)
![methyl N-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6030172.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(4-isopropylphenyl)benzamide](/img/structure/B6030185.png)